6-Acetylmorphine-d6

描述

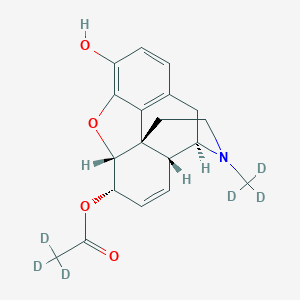

6-乙酰吗啡-d6 (认证参考物质) 是海洛因主要代谢产物 6-乙酰吗啡的氘代形式。 该化合物主要用作内标,用于定量分析各种分析技术中 6-乙酰吗啡的含量,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 。 它被归类为阿片类药物代谢产物,在美国被列为 II 类药物 。

准备方法

6-乙酰吗啡-d6 (认证参考物质) 的合成涉及将氘原子掺入 6-乙酰吗啡的分子结构中。合成路线通常包括以下步骤:

吗啡的氘代: 用氘代试剂处理吗啡,用氘取代氢原子。

工业生产方法涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以乙腈溶液的形式配制,便于在分析应用中使用 。

化学反应分析

6-乙酰吗啡-d6 (认证参考物质) 会发生各种化学反应,包括:

氧化: 可以使用氧化剂(如高锰酸钾或过氧化氢)进行该反应,导致形成氧化衍生物。

还原: 可以使用还原剂(如硼氢化钠)进行还原反应,导致形成还原类似物。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。由这些反应形成的主要产物取决于所采用的具体试剂和条件。

科学研究应用

Forensic Toxicology

Role as an Internal Standard:

6-AM-d6 is primarily used as an internal standard in mass spectrometry analyses for detecting heroin and its metabolites. Its deuterated nature allows for accurate quantification due to its unique mass signature, which helps differentiate it from other compounds in biological samples. This application is crucial in forensic toxicology, where precise measurement of drug levels can influence legal outcomes and treatment decisions .

Case Study: Anomalous Results Investigation

A study conducted by RTI International examined urine samples that tested positive for 6-AM but negative for morphine. The research aimed to validate the presence of 6-AM using various LC/MS/MS techniques. Results confirmed that all samples contained detectable levels of 6-AM, underscoring its reliability as a biomarker for heroin use and highlighting the importance of using deuterated standards like 6-AM-d6 to avoid false negatives .

Pharmacokinetics

Tracing Metabolic Pathways:

In pharmacokinetic studies, 6-AM-d6 is employed to trace the metabolic pathways of heroin. Researchers utilize this compound to understand how heroin is metabolized into 6-acetylmorphine and morphine within the human body. This insight is essential for developing effective treatment protocols for opioid addiction and understanding the drug's bioavailability .

Quantitative Analysis:

The quantitative analysis of heroin metabolites using 6-AM-d6 allows researchers to measure drug exposure levels accurately. This capability is vital for studies focused on addiction treatment and monitoring therapeutic drug levels in patients undergoing opioid therapy .

Analytical Chemistry

Calibration and Method Validation:

As a certified reference material, 6-AM-d6 is used to calibrate analytical instruments and validate methodologies in laboratories. It enhances the accuracy and precision of quantitative assessments in various analytical procedures, ensuring robust data collection for detecting heroin and its metabolites .

Development of Analytical Methods:

The compound facilitates the development of new analytical methods in drug abuse research and forensic investigations. Its use in dynamic multiple reaction monitoring (dMRM) systems allows for the simultaneous quantification of multiple drugs, improving throughput and efficiency in toxicological analyses .

Research on Drug Addiction

Contribution to Addiction Studies:

By providing a reliable means to quantify heroin metabolites, 6-AM-d6 contributes significantly to research on drug addiction. Studies utilizing this compound help elucidate the relationship between drug exposure and addiction potential, informing public health strategies and treatment approaches .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Forensic Toxicology | Internal standard for mass spectrometry | Enhances accuracy in detecting heroin metabolites |

| Pharmacokinetics | Tracing metabolic pathways | Provides insights into heroin metabolism |

| Analytical Chemistry | Calibration and validation of methods | Ensures robust data collection |

| Drug Addiction Research | Quantitative analysis of exposure levels | Informs treatment protocols |

作用机制

6-乙酰吗啡-d6 (认证参考物质) 通过模拟 6-乙酰吗啡的行为发挥其作用。它与中枢神经系统中的阿片受体(尤其是 μ-阿片受体)结合,导致镇痛和欣快作用。 所涉及的分子靶标和途径包括抑制神经递质释放和调节疼痛感知途径 。

相似化合物的比较

6-乙酰吗啡-d6 (认证参考物质) 由于其氘代性质而具有独特性,这在分析测量中提供了增强的稳定性和准确性。类似的化合物包括:

6-乙酰吗啡: 非氘代形式,也是海洛因的主要代谢产物。

吗啡: 6-乙酰吗啡的母体化合物。

可待因: 另一种在体内代谢为吗啡的阿片类药物

这些化合物具有相似的药理学特性,但在代谢途径和分析应用方面有所不同。

生物活性

6-Acetylmorphine (6-AM) is a potent opioid that serves as a significant metabolite of heroin. Its biological activity, particularly in the context of opioid pharmacology, is crucial for understanding the effects and risks associated with heroin use. This article focuses on the biological activity of 6-acetylmorphine-d6, a deuterated form of 6-AM, which is utilized in research to trace metabolic pathways and assess the pharmacokinetics of opioids.

Pharmacokinetics

Metabolism and Half-Life

6-Acetylmorphine has a half-life of approximately 6 to 25 minutes before it is hydrolyzed into morphine in the liver . This rapid metabolism complicates the detection of 6-AM in postmortem samples, making it a critical marker for heroin use. Studies have shown that after intravenous administration of heroin, 6-AM concentrations peak quickly in both blood and brain extracellular fluid (ECF), significantly surpassing those of morphine .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-Life | 6-25 minutes |

| Peak Concentration Time | 2-4 minutes post-administration |

| Metabolite | Morphine |

| Detection Window | Short (minutes) |

Biological Activity

Mechanism of Action

6-Acetylmorphine is known to penetrate the central nervous system more effectively than morphine, contributing to its higher potency . It acts primarily on mu-opioid receptors, leading to analgesic effects and euphoria. The rapid conversion to morphine allows for sustained opioid effects, complicating the clinical management of opioid toxicity.

Case Studies

- Heroin Toxicity Analysis : A study analyzing postmortem samples found that 98% of decedents with detected 6-AM had a morphine-to-codeine ratio greater than one, indicating heroin use . This reinforces the utility of 6-AM as a definitive marker for heroin ingestion.

- Unexpected Detection Scenarios : Research indicated cases where 6-AM was detected without corresponding levels of morphine, suggesting unique metabolic pathways or analytical challenges in drug testing . This highlights the need for careful interpretation of toxicology results.

Research Findings

In Vivo Studies

Research has demonstrated that 6-AM's rapid absorption and distribution lead to significant behavioral effects shortly after administration. For example, studies showed that behavioral responses in animal models were more closely aligned with brain concentrations of 6-AM than with those of heroin or morphine .

Analytical Techniques

Recent advancements in analytical chemistry have improved the detection and quantification of 6-AM in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have enhanced sensitivity and specificity, allowing for better monitoring of opioid use patterns in clinical and forensic settings .

属性

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-WPGDWBRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016424 | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-90-2 | |

| Record name | 6-Acetylmorphine-D6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152477902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152477-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLMORPHINE-D6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T94S3TE7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。